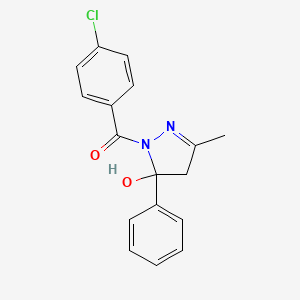
N-(4-bromophenyl)-N'-cycloheptylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-cycloheptylethanediamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. BCTC is a useful tool compound for investigating the physiological and pathological roles of TRPV1 in various tissues and diseases.
Wirkmechanismus
N-(4-bromophenyl)-N'-cycloheptylethanediamide is a potent and selective antagonist of TRPV1. It binds to the channel and prevents its activation by various stimuli, including heat, capsaicin, and protons. By blocking TRPV1, this compound can inhibit pain sensation, inflammation, and other physiological processes that are mediated by TRPV1.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues and disease models. For example, this compound can inhibit capsaicin-induced pain and inflammation in animal models of arthritis and colitis. This compound can also inhibit the growth and migration of cancer cells that express TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-cycloheptylethanediamide is a useful tool compound for investigating the physiological and pathological roles of TRPV1 in various tissues and diseases. Its advantages include its potency and selectivity for TRPV1, as well as its ability to inhibit TRPV1-mediated processes in vivo. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromophenyl)-N'-cycloheptylethanediamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for use in clinical settings. Another area of interest is the investigation of the role of TRPV1 in various disease models, including cancer, diabetes, and neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of TRPV1 and its role in various physiological processes.
Synthesemethoden
N-(4-bromophenyl)-N'-cycloheptylethanediamide can be synthesized using a multi-step process starting from 4-bromobenzonitrile and cycloheptylamine. The first step involves the reaction of 4-bromobenzonitrile with magnesium in the presence of 1,2-dibromoethane to form 4-bromo-α-phenylbenzyl alcohol. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cycloheptylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-cycloheptylethanediamide has been used extensively in scientific research to investigate the physiological and pathological roles of TRPV1 in various tissues and diseases. TRPV1 is expressed in a wide range of tissues, including sensory neurons, the gastrointestinal tract, and the urinary tract. This compound has been used to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-7-9-13(10-8-11)18-15(20)14(19)17-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUFRAXOXVGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(allyloxy)-5-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4920781.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B4920782.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4920788.png)

![2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4920800.png)
![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4920805.png)
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)
![N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4920833.png)


![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4920847.png)
![4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4920869.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
